Butanoic acid, 2-formyl-2-methyl-, ethyl ester
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Overview
Description
Ethyl 2-formyl-2-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound has the molecular formula C8H14O3 and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-2-methylbutanoate can be synthesized through the esterification of 2-formyl-2-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-formyl-2-methylbutanoate may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-2-methylbutanoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products
Hydrolysis: 2-formyl-2-methylbutanoic acid and ethanol.
Reduction: The corresponding alcohol.
Oxidation: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-formyl-2-methylbutanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 2-formyl-2-methylbutanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent with a simpler structure.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propanoate: Another ester with a pleasant odor used in perfumes.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 2-formyl-2-methylbutanoate |
InChI |
InChI=1S/C8H14O3/c1-4-8(3,6-9)7(10)11-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
XSZYMRYDYCFZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=O)C(=O)OCC |
Origin of Product |
United States |
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